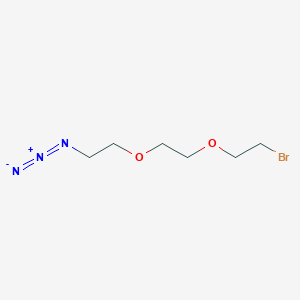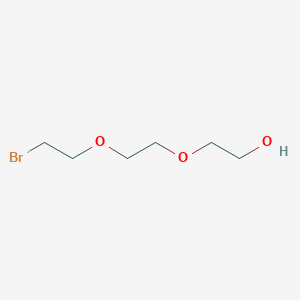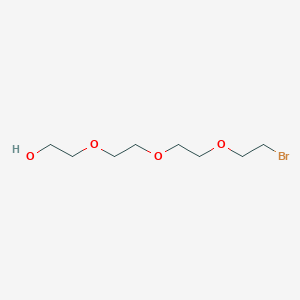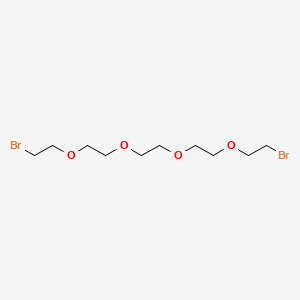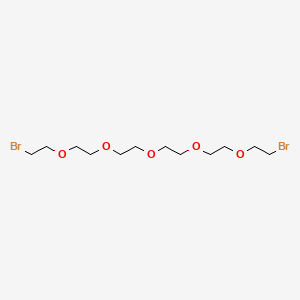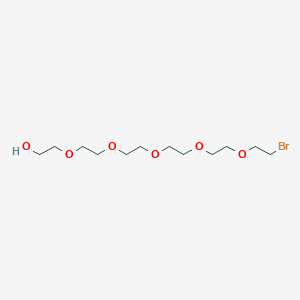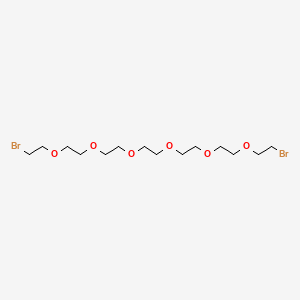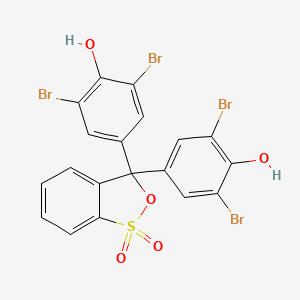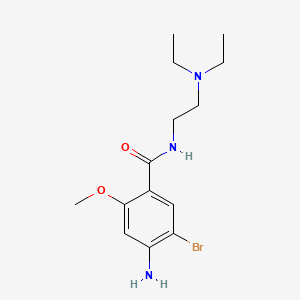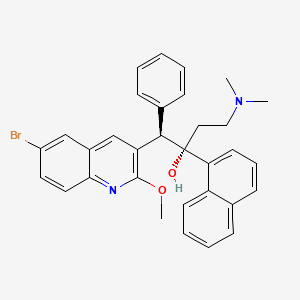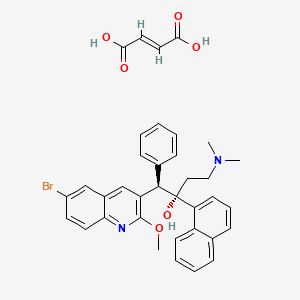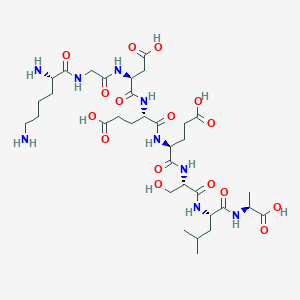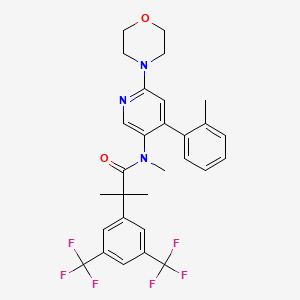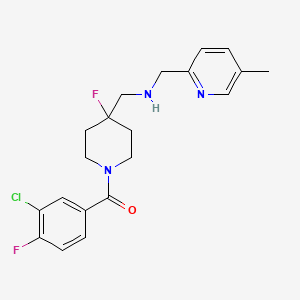![molecular formula C19H24N6O2 B1667968 N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine CAS No. 477865-65-9](/img/structure/B1667968.png)
N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine
Übersicht
Beschreibung
The compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine, which is a versatile heterocycle used in drug design . It has been proposed as a possible surrogate of the purine ring, and depending on the choice of substituents, it can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Molecular Structure Analysis
The molecular formula of the compound is C19H24N6O2 . It has a complex structure with a 1,2,4-triazolo[1,5-a]pyrimidine core, a phenoxyethyl group at the 7-position, and a methoxy-formamidine group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 368.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 7 . Its topological polar surface area is 85.9 Ų .Wissenschaftliche Forschungsanwendungen
Pharmacological Interaction with KCa2 Channels
This compound, referred to as B-TPMF, has been identified as a selective inhibitor of human KCa2.1 channels. Studies by Hougaard et al. (2012) found that B-TPMF inhibits these channels with an IC50 value of 31 nM, exhibiting significant selectivity among KCa2 channel subtypes. This selectivity and potency make B-TPMF a potential tool for exploring physiological or pathophysiological roles of these channels, especially considering its high affinity and distinctive mechanism of action compared to traditional peptide blockers like apamin and scyllatoxin (Hougaard et al., 2012).
Chemical Properties and Tautomeric Behavior
Desenko et al. (1993) conducted an X-ray diffraction structural analysis of a compound structurally related to B-TPMF. Their study on dihydro-1,2,4-triazolo[1,5-a]pyrimidines highlighted how the introduction of bulky groups, like tert-butyl, can significantly affect the planarity and tautomeric behavior of these compounds. This insight is crucial for understanding how modifications in the structure of B-TPMF may influence its bioactivity and interaction with target molecules (Desenko et al., 1993).
Synthesis and Potential Applications
The synthesis and potential uses of compounds structurally similar to B-TPMF have been explored in various studies. For instance, Hassneen and Abdallah (2003) detailed the preparation of related compounds and their potential applications in various fields, shedding light on the synthetic routes and chemical properties that could be relevant to B-TPMF (Hassneen & Abdallah, 2003).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
B-TPMF, also known as N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxy-formamidine, is a potent inhibitor of the KCa2.1 channel . The KCa2.1 channel, also known as the small and intermediate conductance Ca2±activated K+ channel (KCNN), plays a crucial role in regulating the membrane potential and calcium signaling .
Mode of Action
B-TPMF interacts with the KCa2.1 channel, inhibiting its function . It has been shown that B-TPMF is more than 30-fold selective for KCa2.1 over KCa2.2 and KCa2.3 . The compound’s interaction with the KCa2.1 channel is mediated by Ser293 in transmembrane segment 5 . This interaction can either positively or negatively influence the gating process depending on their substitution patterns .
Biochemical Pathways
The inhibition of the KCa2.1 channel by B-TPMF affects the calcium and sodium-activated potassium channels (KCa, KNa) pathway . This pathway plays a significant role in regulating the membrane potential and calcium signaling, which are crucial for various physiological functions.
Pharmacokinetics
It is known that the compound is a synthetic organic molecule
Result of Action
The inhibition of the KCa2.1 channel by B-TPMF can lead to changes in the membrane potential and calcium signaling . These changes can have various molecular and cellular effects, depending on the specific physiological context. B-TPMF is the first small-molecule inhibitor with significant selectivity among the KCa2 channel subtypes .
Action Environment
The action of B-TPMF can be influenced by various environmental factors. For instance, the B-factor, also known as the atomic displacement parameter, is a key quantity used to describe the inherent thermal vibrations of atoms in a crystal lattice . This could potentially influence the interaction of B-TPMF with its target.
Eigenschaften
IUPAC Name |
N'-[7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-13(27-15-8-6-14(7-9-15)19(2,3)4)16-10-11-20-18-23-17(24-25(16)18)21-12-22-26-5/h6-13H,1-5H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKSIPKXGWOSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



